molecular formula C20H19N3O4S3 B12016152 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 499103-68-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12016152
CAS No.: 499103-68-3
M. Wt: 461.6 g/mol
InChI Key: FVCZGNYHYLYCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 499103-68-3) is a sulfur-rich acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-thiadiazole ring substituted with a 4-methoxybenzylsulfanyl group. Its molecular formula is C₂₀H₁₉N₃O₄S₃, with an average molecular mass of 461.569 g/mol and a monoisotopic mass of 461.053769 Da . The structural complexity arises from two thioether linkages and the benzodioxin moiety, which may influence its physicochemical properties and bioactivity. ChemSpider ID 1291477 and MDL number MFCD03224079 are key identifiers for this compound.

Properties

CAS No.

499103-68-3

Molecular Formula

C20H19N3O4S3

Molecular Weight

461.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19N3O4S3/c1-25-15-5-2-13(3-6-15)11-28-19-22-23-20(30-19)29-12-18(24)21-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,24)

InChI Key

FVCZGNYHYLYCQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthesis of 5-[(4-Methoxybenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl Sulfanyl Intermediate

The thiadiazole core is synthesized through a cyclization reaction between thiosemicarbazide and 4-methoxybenzyl chloride under acidic conditions.

Reaction Conditions

  • Reactants :

    • Thiosemicarbazide (1.0 equiv)

    • 4-Methoxybenzyl chloride (1.2 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Catalyst : Concentrated HCl (0.5 mL)

  • Temperature : Reflux at 80°C for 6–8 hours.

Yield : ~75–80% after recrystallization with ethanol.

Preparation of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)Acetamide

This intermediate is synthesized via nucleophilic substitution:

Procedure

  • 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) is dissolved in dry dichloromethane (DCM).

  • Bromoacetyl bromide (1.1 equiv) is added dropwise at 0°C under nitrogen.

  • The mixture is stirred for 3 hours at room temperature.

Workup :

  • The product is precipitated by adjusting the pH to 2–3 with HCl.

  • Filtered and washed with ice-cold water.

Yield : 85–90%.

Final Coupling Reaction

The thiadiazole intermediate is coupled with 2-bromoacetamide using lithium hydride (LiH) as a base in dimethylformamide (DMF) .

Reaction Conditions

  • Molar Ratio : 1:1 (thiadiazole : bromoacetamide)

  • Base : LiH (0.1 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 25°C for 4–5 hours.

Characterization :

  • IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (S=O stretch).

  • ¹H-NMR : δ 7.2–6.8 ppm (aromatic protons), δ 4.3 ppm (OCH₂CH₂O), δ 3.8 ppm (OCH₃).

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Reaction Parameters

Solvent Selection

  • DMF is preferred for its polar aprotic nature, facilitating nucleophilic substitution.

  • Alternative solvents like acetonitrile reduce yields by 15–20% due to poor solubility.

Temperature Optimization

  • Reactions conducted above 30°C lead to side products (e.g., disulfide formation).

  • Optimal temperature: 25°C.

Stoichiometric Considerations

  • Excess bromoacetyl bromide (>1.1 equiv) causes over-acylation, reducing purity.

Purification and Characterization

Purification Methods

StepTechniqueSolvent SystemPurity (%)
IntermediateRecrystallizationEthanol/water (3:1)95
Final ProductColumn ChromatographyEthyl acetate/hexane (1:3)98

Spectroscopic Data

TechniqueKey SignalsReference
IR 1,650 cm⁻¹ (amide C=O), 1,240 cm⁻¹ (S=O)
¹H-NMR δ 4.3 ppm (OCH₂CH₂O), δ 3.8 ppm (OCH₃)
CHN Analysis C: 52.1%, H: 4.3%, N: 9.1%

Comparative Analysis of Synthetic Routes

Method A vs. Method B

ParameterMethod A (LiH/DMF)Method B (K₂CO₃/MeCN)
Yield 75%60%
Reaction Time 5 hours8 hours
Purity 98%85%

Scalability and Industrial Feasibility

  • Batch Size : Up to 500 g with consistent yields (72–75%).

  • Cost Drivers :

    • 4-Methoxybenzyl chloride (35% of total cost).

    • Column chromatography (20% of cost).

Challenges and Mitigation Strategies

Common Issues

  • Disulfide Byproducts : Caused by oxidative coupling of thiol intermediates.

    • Solution : Use nitrogen atmosphere and reducing agents (e.g., ascorbic acid).

  • Low Coupling Efficiency : Due to steric hindrance at the thiadiazole ring.

    • Solution : Increase reaction time to 6 hours.

Recent Advancements

  • Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 45 minutes with comparable yields.

  • Flow Chemistry : Enables continuous production with 95% conversion efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the thiadiazole and benzylsulfanyl moieties are susceptible to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-).

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Acidic, 40–60°CSulfoxide derivatives65–75%
m-CPBADichloromethane, 0°CSulfone derivatives80–85%
KMnO₄Aqueous acetone, 25°CComplete oxidation of thiadiazole to carboxylic acid (degradation pathway)90%

Key Findings :

  • Oxidation of the sulfanyl group proceeds regioselectively, prioritizing the thiadiazole-attached sulfur due to its higher electron density .

  • Over-oxidation with strong agents like KMnO₄ leads to cleavage of the thiadiazole ring.

Reduction Reactions

The thiadiazole ring and carboxamide group are targets for reduction, yielding intermediates for further functionalization.

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous THF, refluxReduced thiadiazole to diamine derivative55–60%
NaBH₄Methanol, 25°CPartial reduction of carboxamide to alcohol40%

Mechanistic Notes :

  • LiAlH₄ reduces the thiadiazole ring to a diamine via electron transfer to the nitrogen atoms .

  • NaBH₄ selectively reduces the carboxamide group without affecting the sulfanyl moieties.

Substitution Reactions

The sulfanyl groups undergo nucleophilic substitution, enabling structural diversification.

Nucleophile Base Conditions Product Yield Reference
Amines (e.g., NH₃)K₂CO₃DMF, 80°CThioether replaced with amine group70%
Thiols (e.g., PhSH)Et₃NEthanol, 60°CSulfanyl group exchanged65%
Halides (e.g., CH₃I)NaOHWater/THF, 25°CAlkylation at sulfur site85%

Key Observations :

  • Alkylation with CH₃I under basic conditions generates methylthio derivatives, enhancing lipophilicity .

  • Arylthiols displace the benzylsulfanyl group selectively when catalyzed by triethylamine.

Cyclization and Ring-Opening Reactions

The benzodioxin and thiadiazole rings participate in cycloaddition and ring-opening processes.

Reaction Type Reagents/Conditions Product Application Reference
Diels-Alder CycloadditionMaleic anhydride, 120°CFused bicyclic adductBioactive scaffold synthesis
Acid HydrolysisHCl (6M), refluxBenzodioxin ring opening to catecholPrecursor for polymer synthesis

Structural Insights :

  • The electron-rich benzodioxin ring acts as a diene in Diels-Alder reactions .

  • Acidic hydrolysis cleaves the benzodioxin moiety, yielding catechol derivatives.

Photochemical Reactions

UV irradiation induces unique reactivity in the thiadiazole core.

Wavelength Solvent Product Mechanism Reference
254 nmAcetonitrileThiadiazole dimerizationRadical-mediated coupling
365 nmBenzeneSulfanyl group isomerizationπ→π* excitation

Applications :

  • Dimerization under UV light produces disulfide-linked dimers with potential antiviral activity .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide have shown promising antimicrobial properties. Research indicates that derivatives containing thiadiazole rings exhibit significant antibacterial and antifungal activities. This suggests that the compound may possess similar properties, making it a candidate for further investigation in treating infections .
  • Enzyme Inhibition : Studies have highlighted the potential of compounds with similar structures as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and type 2 diabetes mellitus. The inhibition of these enzymes could lead to therapeutic benefits in managing these diseases .
  • Anticancer Properties : The structural components of the compound may also contribute to anticancer activity. Compounds that integrate benzodioxin and thiadiazole moieties have been explored for their ability to inhibit cancer cell proliferation. The specific mechanisms of action remain under investigation but may involve apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial and fungal strains
Enzyme InhibitionPotential inhibitors of acetylcholinesterase
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory zones compared to control groups. This supports the hypothesis that the compound may possess similar antimicrobial properties .

Case Study: Enzyme Inhibition

A research project focused on synthesizing new sulfonamides containing benzodioxane and acetamide moieties demonstrated promising results in inhibiting α-glucosidase and acetylcholinesterase enzymes. The synthesized compounds were derived from precursors involving structures akin to N-(2,3-dihydro-1,4-benzodioxin) frameworks. The findings suggest that modifications to the benzodioxane structure can enhance enzyme inhibition efficacy .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted benzodioxin-acetamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Key Structural and Functional Insights

Heterocyclic Core Influence: The 1,3,4-thiadiazole in the target compound may enhance sulfur-mediated interactions with bacterial enzymes compared to oxadiazole analogs (e.g., 8a-k) . Thiadiazoles are known for their electron-deficient nature, favoring interactions with nucleophilic residues in microbial targets. Replacement with 1,3,4-oxadiazole (as in 8a-k) retains antibacterial efficacy but may alter metabolic stability due to reduced sulfur content .

However, this is speculative without direct activity data. In sulfonamide derivatives (e.g., 7l), the 4-chlorophenylsulfonyl group enhances antimicrobial potency, likely through hydrophobic interactions and hydrogen bonding with bacterial proteins .

Toxicity Profile :

  • Compounds with low hemolytic activity (e.g., 7l at 8.2%) demonstrate a favorable safety profile, a critical factor for drug development . The absence of hemolysis data for the target compound underscores the need for further toxicological studies.

Synthetic Flexibility :

  • The target compound’s synthesis mirrors methodologies used for analogs (e.g., nucleophilic substitution under alkaline conditions), enabling modular derivatization .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound that incorporates both a benzodioxin moiety and a thiadiazole derivative. This combination is expected to confer diverse biological activities. The focus of this article is to explore the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of the compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The reaction with various sulfonyl chlorides and acetamides leads to the final product. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the synthesized compounds .

Biological Activities

The biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide are primarily attributed to its thiadiazole component, which is known for a wide range of pharmacological effects.

Antidiabetic Activity

Research indicates that derivatives containing the thiadiazole scaffold exhibit significant antidiabetic properties. The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. In vitro studies have shown promising results in reducing glucose absorption .

Anticancer Activity

The anticancer potential of related thiadiazole derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 and A549. The mechanism is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives:

  • Anticancer Efficacy : A study reported that a related 1,3,4-thiadiazole derivative exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation . This indicates strong antiproliferative effects.
  • Neuroprotective Effects : The neuroprotective capabilities of thiadiazole derivatives have also been explored. These compounds have shown promise in models for epilepsy and neurodegenerative diseases due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-glucosidase and potentially other enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Studies indicate that certain thiadiazole derivatives can affect cell cycle progression by inducing cell cycle arrest at specific phases (G0/G1 or G2/M), contributing to their anticancer effects .

Safety and Toxicology

While many thiadiazole derivatives have shown low toxicity profiles in preliminary studies (e.g., Daphnia tests), comprehensive toxicological evaluations are necessary for clinical applications. The safety profile must be established through rigorous in vivo studies.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate .
  • Step 2: Substitute the N-position using alkyl/aryl halides in DMF with lithium hydride as a catalyst. Stirring at 25°C for 3–4 hours under TLC monitoring ensures completion .
  • Critical Conditions: Dynamic pH control (pH 10) in Step 1 and precise catalytic lithium hydride amounts (0.004 g per 0.57 mmol substrate) in Step 2 are essential for minimizing side reactions and maximizing yield .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy: Look for characteristic peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from the benzodioxin ring) .
  • ¹H NMR: Key signals include:
    • δ 2.4–2.6 ppm (s, 3H from methyl groups in substituents).
    • δ 4.2–4.4 ppm (m, 4H from benzodioxin methylene groups).
    • δ 7.2–7.8 ppm (aromatic protons from thiadiazole and methoxybenzyl groups) .
  • Mass Spectrometry (EIMS): The molecular ion peak should align with the compound’s molecular weight (e.g., ~489.55 g/mol for related derivatives) .

Q. What standard enzymatic assays are used to evaluate this compound’s inhibitory activity, and how can researchers ensure assay reproducibility?

Methodological Answer:

  • α-Glucosidase/Acetylcholinesterase Inhibition: Use spectrophotometric assays with p-nitrophenyl glycoside (for α-glucosidase) or Ellman’s reagent (for acetylcholinesterase). Measure IC₅₀ values via dose-response curves .
  • Reproducibility Tips:
    • Perform assays in triplicate to account for variability.
    • Normalize data using positive controls (e.g., acarbose for α-glucosidase).
    • Report results as mean ± SEM (standard error of the mean) using statistical software like Microsoft Excel .

Advanced Research Questions

Q. How can researchers employ statistical Design of Experiments (DoE) to optimize synthetic conditions for this compound?

Methodological Answer:

  • Factor Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst concentration, reaction time).
  • Response Surface Methodology (RSM): Apply central composite design to model nonlinear relationships between factors (e.g., pH and lithium hydride amount) and yield .
  • Case Study: A 3² factorial design for benzodioxin derivatives achieved 85% yield by optimizing DMF volume (10 mL) and stirring time (4 hours) .

Q. What strategies resolve discrepancies between computational predictions and experimental results in biological activity studies?

Methodological Answer:

  • Docking Validation: Cross-validate molecular docking results (e.g., using AutoDock Vina) with experimental IC₅₀ values. Adjust force field parameters if steric clashes or unrealistic binding poses occur .
  • MD Simulations: Run 100-ns molecular dynamics simulations to assess protein-ligand stability. Compare RMSD (root mean square deviation) trajectories with experimental enzyme kinetics .
  • Machine Learning: Train models on existing SAR data to predict bioactivity of untested derivatives, reducing reliance on trial-and-error synthesis .

Q. How should researchers address conflicting data on enzyme inhibition potency across different assay systems?

Methodological Answer:

  • Assay Standardization: Ensure uniform substrate concentrations (e.g., 0.5 mM p-nitrophenyl-α-D-glucopyranoside) and buffer conditions (pH 6.8 phosphate buffer) across labs .
  • Data Reconciliation: Use Bland-Altman plots to identify systematic biases between assays. For example, discrepancies in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-extracted) .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan software) to calculate weighted mean inhibition values, accounting for inter-study variability .

Q. What advanced techniques can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, a 2019 study found thiadiazole derivatives act as mixed-type inhibitors of α-glucosidase .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) to confirm direct interaction with the enzyme’s active site .
  • X-Ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., α-glucosidase) to resolve 3D binding modes at 1.5–2.0 Å resolution .

Q. How can computational models improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling: Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values. A 2023 study achieved R² = 0.89 for benzodioxin-thiadiazole derivatives .
  • Fragment-Based Design: Replace the 4-methoxybenzyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance binding to hydrophobic enzyme pockets .
  • ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability < 2 for CNS targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.